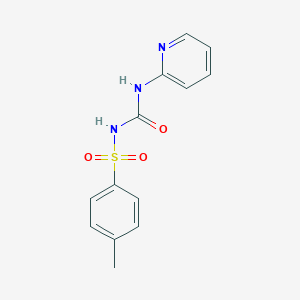![molecular formula C11H17N3O3S B7463996 4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
4-Sulfonamide-[1-(4-aminobutane)]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfonamide-[1-(4-aminobutane)]benzamide, also known as S-4AB, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. S-4AB is a sulfonamide derivative of benzamide, which contains a butylamine side chain. This compound has shown promising results in various studies, and its unique structure has made it a subject of interest for further research.
Mechanism of Action
The mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide is not fully understood. However, studies have suggested that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the activity of specific enzymes involved in cancer cell proliferation and bacterial growth. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to interact with specific proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-Sulfonamide-[1-(4-aminobutane)]benzamide induces apoptosis, inhibits cell proliferation, and inhibits the activity of specific enzymes involved in cancer cell growth. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to inhibit the growth of bacterial strains by inhibiting the activity of specific enzymes involved in bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Sulfonamide-[1-(4-aminobutane)]benzamide in lab experiments is its unique structure, which makes it a potential tool for studying protein-ligand interactions and imaging cells. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown promising results as an anticancer and antibacterial agent. However, one of the limitations of using 4-Sulfonamide-[1-(4-aminobutane)]benzamide in lab experiments is its low solubility in water, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the study of 4-Sulfonamide-[1-(4-aminobutane)]benzamide. One potential direction is to study the mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide in more detail. Moreover, further studies are needed to determine the potential of 4-Sulfonamide-[1-(4-aminobutane)]benzamide as an anticancer and antibacterial agent. Additionally, more studies are needed to determine the potential of 4-Sulfonamide-[1-(4-aminobutane)]benzamide as a fluorescent probe and molecular probe for imaging cells. Finally, further studies are needed to improve the solubility of 4-Sulfonamide-[1-(4-aminobutane)]benzamide in water, which may increase its potential for use in lab experiments.
Synthesis Methods
The synthesis of 4-Sulfonamide-[1-(4-aminobutane)]benzamide involves the reaction of 4-nitrobenzenesulfonamide with 1,4-butanediamine in the presence of a reducing agent such as iron powder. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. The yield of the synthesis is approximately 70%.
Scientific Research Applications
4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown promising results as an anticancer agent. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown potential as an antibacterial agent. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In biochemistry, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied for its potential as a fluorescent probe. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide exhibits fluorescence properties, making it a potential tool for studying protein-ligand interactions. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied for its potential as a molecular probe for imaging cells.
properties
IUPAC Name |
N-(4-aminobutyl)-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c12-7-1-2-8-14-11(15)9-3-5-10(6-4-9)18(13,16)17/h3-6H,1-2,7-8,12H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFRIZTYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfonamide-[1-(4-aminobutane)]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
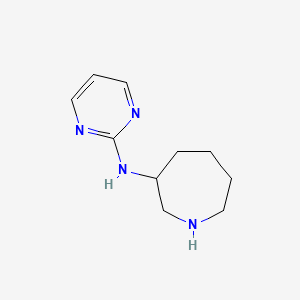

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
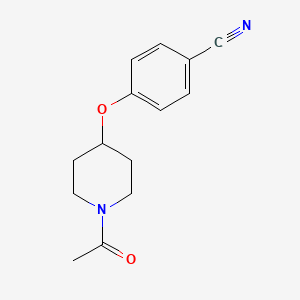
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
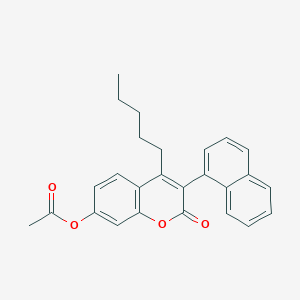
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
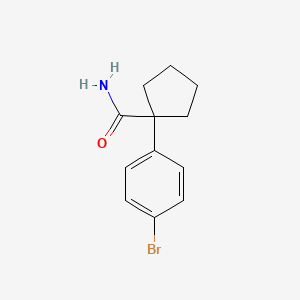
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
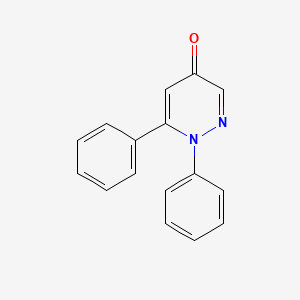
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
